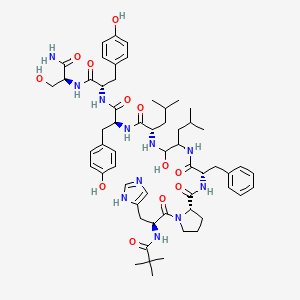

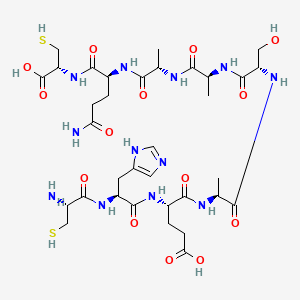

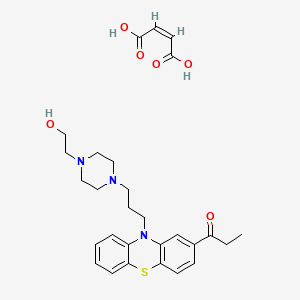

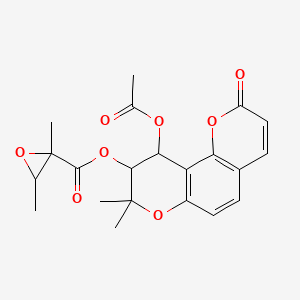

![molecular formula C18H17N3O5 B1668648 Benzyl N-[4-(5-methoxy-2-oxo-1,3,4-oxadiazol-3-yl)-2-methylphenyl]carbamate CAS No. 359714-55-9](/img/structure/B1668648.png)

Benzyl N-[4-(5-methoxy-2-oxo-1,3,4-oxadiazol-3-yl)-2-methylphenyl]carbamate

概要

説明

Benzyl carbamates are a class of organic compounds that contain a benzyl group attached to a carbamate functional group . They are used in a variety of applications, including as intermediates in organic synthesis .

Molecular Structure Analysis

The molecular structure of benzyl carbamates involves a benzyl group (a benzene ring attached to a CH2 group) and a carbamate group (an organic compound derived from carbamic acid, with the general formula R1O(C=O)NR2R3) .Physical And Chemical Properties Analysis

The physical and chemical properties of benzyl carbamates can vary widely depending on their specific structure. For example, they can range from solid to liquid at room temperature, and their solubility can vary in different solvents .科学的研究の応用

Antidiabetic Activity

Research has shown that derivatives of 1,3,4-oxadiazole, such as those synthesized from benzaldehyde and acetoacetanilides, have potential applications in antidiabetic treatments. These compounds have been evaluated for their in vitro antidiabetic activity, showing promise as α-amylase inhibitors (Lalpara et al., 2021).

Antibacterial Activity

A series of novel oxadiazole derivatives have demonstrated significant antibacterial properties. Among these, certain compounds have shown effective inhibition against various bacterial strains, such as Bacillus subtilis and Escherichia coli, indicating their potential as antibacterial agents (Rai et al., 2009).

Nematocidal Activity

In the realm of agriculture, oxadiazole derivatives containing a thiadiazole amide group have been synthesized and shown to possess good nematocidal activity. These compounds have demonstrated effectiveness against Bursaphelenchus xylophilus, a harmful nematode, suggesting their use in protecting crops from nematode damage (Liu et al., 2022).

Anticancer Activity

Research in the field of oncology has led to the development of oxadiazole derivatives as potential chemotherapeutic agents. These compounds have been tested for antiproliferative activity against various human tumor cell lines, including lung and breast cancer, showing promise in cancer treatment (Kaya et al., 2017).

Organic Light-Emitting Diodes (OLEDs)

In the field of materials science, oxadiazole derivatives have been used in the development of organic light-emitting diodes (OLEDs). These compounds serve as host materials for triplet emitters, improving the efficiency and performance of OLEDs (Guan et al., 2006).

作用機序

Target of Action

The primary targets of Benzyl N-[4-(5-methoxy-2-oxo-1,3,4-oxadiazol-3-yl)-2-methylphenyl]carbamate, also known as CAY10499, are fatty acid amide hydrolase (FAAH), hormone-sensitive lipase (HSL), and monoglyceride lipase (MGL) . These enzymes play crucial roles in lipid metabolism and signaling.

Mode of Action

CAY10499 acts as a potent inhibitor against FAAH, HSL, and MGL . It binds to these enzymes, reducing their activity. The inhibition of these enzymes can affect the levels of various lipids in the body, influencing numerous physiological processes. The compound is reported to be irreversible by Muccioli et al. and reversible by Minkkila et al., indicating that it may bind to its targets in different ways under different conditions .

Pharmacokinetics

It is soluble in dmso at 2 mg/ml , suggesting that it may be well-absorbed in the body. The compound should be stored in a dark place, sealed in dry conditions, at 2-8°C , indicating that it may be sensitive to light, moisture, and temperature.

Action Environment

Environmental factors can influence the action, efficacy, and stability of CAY10499. For example, the compound’s stability may be affected by light, moisture, and temperature . Additionally, the compound’s efficacy may depend on the specific physiological context, including the presence of other molecules that can interact with FAAH, HSL, and MGL.

Safety and Hazards

将来の方向性

Benzyl carbamates and related compounds continue to be a topic of research in various fields, including medicinal chemistry and materials science . Future directions may include the development of new synthetic methods, the exploration of new applications, and the study of their biological activity .

特性

IUPAC Name |

benzyl N-[4-(5-methoxy-2-oxo-1,3,4-oxadiazol-3-yl)-2-methylphenyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17N3O5/c1-12-10-14(21-18(23)26-17(20-21)24-2)8-9-15(12)19-16(22)25-11-13-6-4-3-5-7-13/h3-10H,11H2,1-2H3,(H,19,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTENHWTVRQKWRI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)N2C(=O)OC(=N2)OC)NC(=O)OCC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17N3O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Magl-IN-5 | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。